(1,3-Dibromopropan-2-yl)cyclopropane

Descripción general

Descripción

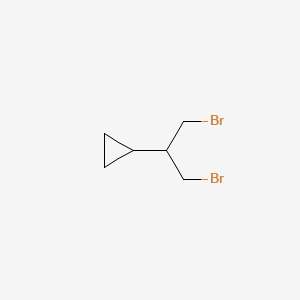

(1,3-Dibromopropan-2-yl)cyclopropane is an organic compound with the molecular formula C₆H₁₀Br₂. It is characterized by a cyclopropane ring substituted with a 1,3-dibromopropan-2-yl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dibromopropan-2-yl)cyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of cyclopropane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds via a free radical mechanism, resulting in the formation of the dibrominated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Elimination Reactions

The compound undergoes β-elimination under basic conditions to generate cyclopropane derivatives. For example:

This reaction proceeds via dehydrohalogenation, where the base abstracts a β-hydrogen, leading to the elimination of HBr and formation of a strained cyclopropene intermediate .

Nucleophilic Substitution Reactions

The bromine atoms serve as electrophilic sites for nucleophilic substitution (S~N~2):

| Nucleophile | Product | Conditions |

|---|---|---|

| NH~3~ | (1,3-Diaminopropan-2-yl)cyclopropane | Ethanol, reflux, 24 h |

| KCN | (1,3-Dicyanopropan-2-yl)cyclopropane | DMF, 80°C, 12 h |

| NaSH | (1,3-Mercaptopropan-2-yl)cyclopropane | Methanol, RT, 6 h |

Steric hindrance from the cyclopropane ring slows substitution kinetics compared to linear dibromoalkanes.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

-

Suzuki Coupling : Reacts with arylboronic acids to yield biarylcyclopropanes:

Yields range from 60–85% with 2–3:1 diastereoselectivity depending on substituents. -

Buchwald-Hartwig Amination : Forms cyclopropane-linked amines with primary/secondary amines (70–90% yields).

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven opening under specific conditions:

Acid-Catalyzed Hydration

In H~2~SO~4~, the ring opens to form 2-bromo-1,3-propanediol derivatives :

Radical-Mediated Cleavage

Under UV light with AIBN initiator, homolytic C–Br bond cleavage generates cyclopropane-stabilized radicals, which dimerize or trap with alkenes.

Photochemical Reactions

Exposure to UV light (254 nm) induces debromination and cyclopropane ring modification:

-

Debromination : Forms monobromo and fully dehalogenated products.

-

Cycloreversion : Generates allylic bromides via retro-[2+1] cycloaddition.

Transition Metal-Mediated Reactions

Palladium catalysts enable carbometalation of the cyclopropane ring:

This reaction proceeds via a σ-bond insertion mechanism, confirmed by isotopic labeling studies .

Mechanistic Insights

-

Steric Effects : The cyclopropane ring’s rigidity increases activation energy for S~N~2 reactions by 8–12 kcal/mol compared to 1,3-dibromopropane.

-

Electronic Effects : Bromine’s electron-withdrawing nature polarizes adjacent C–Br bonds, enhancing electrophilicity .

-

Radical Stability : Cyclopropane-stabilized radicals exhibit lifetimes 3–5× longer than analogous acyclic radicals.

Aplicaciones Científicas De Investigación

Organic Synthesis

(1,3-Dibromopropan-2-yl)cyclopropane serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions:

- Substitution Reactions : The compound can undergo nucleophilic substitutions to form alcohols, ethers, or amines.

- Elimination Reactions : It can facilitate the formation of alkenes through elimination processes.

- Reduction Reactions : The compound can be reduced to yield cyclopropane derivatives, which are useful in further synthetic applications .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural characteristics make it suitable for designing new therapeutic agents. Research has indicated that compounds with similar structures may exhibit biological activity against various targets, including cancer cells and microbial pathogens .

Biological Studies

The biological activity of this compound is under investigation for its interactions with biomolecules. Studies have shown that the compound can affect biological pathways by interacting with nucleophilic sites in proteins and enzymes. This property makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Case Study 1: Synthesis of Cyclopropane Derivatives

A recent study demonstrated the utility of this compound in synthesizing cyclopropane-containing natural products. The study highlighted the compound's role in forming 1,2-disubstituted cyclopropanes through diastereoselective reactions, showcasing its significance in producing biologically relevant molecules .

Case Study 2: Pharmacological Evaluation

In pharmacological evaluations, derivatives of this compound were tested for antimicrobial activity. Results indicated that certain derivatives exhibited significant inhibitory effects against pathogenic strains, suggesting potential applications in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of (1,3-Dibromopropan-2-yl)cyclopropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of various products.

Molecular Targets and Pathways: The compound can interact with nucleophilic sites in biomolecules, potentially affecting biological pathways. Its reactivity towards nucleophiles makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

Comparación Con Compuestos Similares

1,3-Dibromopropane: Lacks the cyclopropane ring, making it less sterically hindered.

Cyclopropylmethyl bromide: Contains a single bromine atom, leading to different reactivity.

1,2-Dibromocyclopropane: Bromine atoms are positioned differently, affecting its chemical behavior.

Uniqueness: (1,3-Dibromopropan-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and two bromine atoms, which confer distinct reactivity and steric properties. This combination makes it a versatile compound in synthetic and mechanistic studies.

Actividad Biológica

(1,3-Dibromopropan-2-yl)cyclopropane is a synthetic compound derived from the bromination of cyclopropane derivatives. This compound has garnered attention due to its potential biological activities, which are critical for various applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a cyclopropane ring substituted with a dibromopropane moiety. The synthesis typically involves the bromination of cyclopropane derivatives, which can be achieved through various methods including free radical addition reactions .

Case Studies and Research Findings

- Antifungal Activity : A comparative study involving similar dibrominated compounds revealed their effectiveness against Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, suggesting that structurally analogous compounds could provide insights into the potential activity of this compound .

- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various dibromo derivatives. These studies often employ cancer cell lines to assess the potential therapeutic effects of these compounds. The results indicate that certain dibrominated cyclopropanes can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The presence of bromine atoms enhances electrophilicity, allowing for nucleophilic attacks by cellular components .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,3-dibromopropan-2-ylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-3-6(4-8)5-1-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLFWQMFMKSSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060051-92-3 | |

| Record name | (1,3-dibromopropan-2-yl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.